1-[2-(Benzenesulfonyl)ethyl]piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Benzenesulfonyl)ethyl]piperidin-4-one is a chemical compound with the molecular formula C13H17NO3S and a molecular weight of 267.34 g/mol . This compound belongs to the class of piperidinones, which are derivatives of piperidine, a six-membered heterocyclic compound containing one nitrogen atom . Piperidinones are significant in medicinal chemistry due to their presence in various pharmaceuticals and their potential biological activities .
Preparation Methods
The synthesis of 1-[2-(Benzenesulfonyl)ethyl]piperidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 4-piperidone hydrochloride with benzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-[2-(Benzenesulfonyl)ethyl]piperidin-4-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction efficiency . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Benzenesulfonyl)ethyl]piperidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(Benzenesulfonyl)ethyl]piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors . The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the piperidinone ring can interact with receptor sites, affecting signal transduction pathways .
Comparison with Similar Compounds
1-[2-(Benzenesulfonyl)ethyl]piperidin-4-one can be compared with other piperidinone derivatives, such as:
4-Piperidinone: A simpler structure without the benzenesulfonyl group, used as a building block in organic synthesis.
N-Benzyl-4-piperidinone: Contains a benzyl group instead of the benzenesulfonyl group, with different chemical properties and applications.
The uniqueness of this compound lies in its sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other piperidinone derivatives .
Properties
CAS No. |
648895-52-7 |
---|---|
Molecular Formula |
C13H17NO3S |
Molecular Weight |
267.35 g/mol |
IUPAC Name |
1-[2-(benzenesulfonyl)ethyl]piperidin-4-one |
InChI |
InChI=1S/C13H17NO3S/c15-12-6-8-14(9-7-12)10-11-18(16,17)13-4-2-1-3-5-13/h1-5H,6-11H2 |
InChI Key |
KJGDFUDBZYEFFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)CCS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.